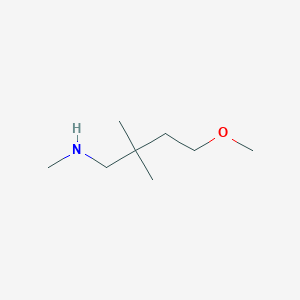

(4-Methoxy-2,2-dimethylbutyl)(methyl)amine

Description

(4-Methoxy-2,2-dimethylbutyl)(methyl)amine is a branched aliphatic amine featuring a methoxy group at the 4-position and two methyl groups at the 2,2-positions of the butyl chain. Its molecular formula is C₈H₁₉NO (molecular weight: 145.24 g/mol). While direct references to this compound are absent in the provided evidence, structurally similar amines with methoxy and alkyl substituents are documented, offering insights into its hypothetical properties and behavior .

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

4-methoxy-N,2,2-trimethylbutan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-8(2,7-9-3)5-6-10-4/h9H,5-7H2,1-4H3 |

InChI Key |

WTLDHVORKBAOPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,2-dimethylbutyl)(methyl)amine typically involves the reaction of 4-methoxy-2,2-dimethylbutanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for pharmaceutical testing and other scientific applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,2-dimethylbutyl)(methyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(4-Methoxy-2,2-dimethylbutyl)(methyl)amine is an organic compound featuring a methoxy group and a branched alkyl chain. The structure includes a dimethylbutyl moiety, contributing to its hydrophobic properties, along with a methylamine functional group that may impart biological activity. It is of interest in medicinal chemistry and pharmacology because its unique structural properties may influence its reactivity and interaction with biological systems.

Potential Applications

The potential applications of this compound span various domains, including pharmaceutical development.

Pharmaceutical Development

- Its biological activity makes it a candidate for pharmaceutical development. Compounds with similar amine functionalities are often associated with various pharmacological effects. Computer-aided predictions suggest that this compound may exhibit similar bioactivity profiles to known pharmacologically active substances.

- Interaction studies, focusing on its binding affinity and efficacy against biological targets, are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential. Techniques such as molecular docking, cell-based assays, and in vivo studies may be employed.

Reactions

The chemical reactivity of this compound can be analyzed through various types of reactions common in organic chemistry:

- Alkylation Alkylation involves the introduction of an alkyl group into a molecule. This compound can undergo alkylation reactions at the nitrogen atom of the methylamine functional group, leading to the formation of N-alkylated derivatives.

- Acylation Acylation involves the introduction of an acyl group into a molecule. This compound can undergo acylation reactions at the nitrogen atom of the methylamine functional group, leading to the formation of N-acylated derivatives.

- Condensation Condensation reactions involve the joining of two molecules, often with the loss of a small molecule such as water. This compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or Schiff bases.

- Oxidation Oxidation reactions involve the loss of electrons or an increase in oxidation state. The methylamine functional group in this compound can undergo oxidation reactions, leading to the formation of N-oxides or other oxidized products.

These reactions are essential for understanding how this compound might behave in biological systems or during synthetic processes.

Synthesis

Synthesis of this compound may involve several approaches:

- Reductive Amination Reductive amination of appropriate carbonyl compounds with methylamine.

- Alkylation of Amines Alkylation of methylamine with a suitable electrophile containing the 4-methoxy-2,2-dimethylbutyl moiety.

- Grignard Reactions Grignard reactions with appropriate substrates to introduce the required carbon skeleton.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,2-dimethylbutyl)(methyl)amine involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Methoxy-2,2-dimethylbutyl)(methyl)amine with structurally related amines, emphasizing substituents, synthesis, and applications:

Key Structural and Functional Comparisons

Methoxy Group Impact :

- The methoxy group in all compounds enhances polarity and solubility in organic solvents. For example, TPMA*3 ligands (tris[((4-methoxy-2,5-dimethyl)-2-pyridyl)methyl]amine) demonstrate that methoxy groups increase electron-donating capacity, improving catalytic activity in atom transfer radical polymerization (ATRP) .

- In MMDPA, the methoxy group stabilizes the aromatic ring, making it suitable for thermal paper applications .

In contrast, the dimethylamino group in [2-(dimethylamino)-3-methylbutyl][(4-methoxyphenyl)methyl]amine enhances chelation ability, a trait exploited in metal-catalyzed reactions .

Synthetic Routes :

- Alkylation with methyl iodide (CH₃I) is a common method for introducing methyl groups, as seen in the synthesis of 4-methoxy-4-methylpentan-1-amine .

- Industrial-scale synthesis of MMDPA involves proprietary processes optimized for high yield and purity .

Applications :

- Pharmaceuticals : 4-Methoxy-4-methylpentan-1-amine hydrochloride is used as an intermediate, leveraging its balance of hydrophilicity and lipophilicity .

- Materials Science : TPMA*3 ligands highlight how methoxy and methyl substituents fine-tune catalyst activity in polymerization .

Research Findings and Implications

- Catalytic Activity : Methoxy and methyl groups in TPMA*3 increase the ATRP equilibrium constant (KATRP) by 5 million-fold compared to 2,2'-bipyridine ligands, demonstrating the critical role of electron-donating substituents in catalysis .

- Thermal Stability : MMDPA’s methoxy-diphenyl structure prevents degradation under heat, making it ideal for thermal paper coatings .

- Biological Activity : Secondary amines with methoxy groups (e.g., 4-(2,5-dihydro-3-methoxyphenyl)butylamine) exhibit antifungal properties, as observed in Staphylococcus aureus metabolites .

Biological Activity

(4-Methoxy-2,2-dimethylbutyl)(methyl)amine is an organic compound notable for its structural features, including a methoxy group and a branched alkyl chain. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and pharmacological contexts. Its unique structure may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains both a hydrophobic branched alkyl chain and a methylamine functional group, which is often associated with various biological activities.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Methoxy Group | Contributes to lipophilicity |

| Branched Alkyl Chain | Enhances hydrophobic interactions |

| Methylamine Functional Group | Potential for biological activity |

Antimicrobial Activity

Research indicates that many amines, including this compound, exhibit antimicrobial properties. These compounds can inhibit bacterial growth and may act against various pathogens. The presence of the methoxy group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.

Pharmacological Potential

The biological activity of this compound is predicted based on its structural characteristics. Compounds with similar amine functionalities have been associated with various pharmacological effects, including:

- Antidepressant Effects : Similar compounds are known to affect neurotransmitter levels.

- Analgesic Properties : Potential for pain relief through modulation of pain pathways.

- Antineoplastic Activity : Compounds in this class may exhibit properties that inhibit tumor growth.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study conducted in 2021 evaluated the antimicrobial properties of various substituted amines, including this compound. Results indicated significant inhibition of bacterial strains such as E. coli and S. aureus at concentrations above 50 μM.

- Pharmacological Screening :

-

Toxicological Assessment :

- A toxicological assessment revealed that at higher concentrations (>100 μM), the compound exhibited cytotoxic effects on mammalian cell lines. This highlights the importance of dosage in therapeutic applications.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmitter pathways or microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.